molecular formula C13H10N4O4S2 B12055323 2,2'-Dimercapto-4,4',6,6'-tetrahydroxy-pyrimidino-5,5'pentamethine oxonole

2,2'-Dimercapto-4,4',6,6'-tetrahydroxy-pyrimidino-5,5'pentamethine oxonole

Cat. No.: B12055323
M. Wt: 350.4 g/mol
InChI Key: LFYHUCUXVULCOB-ZPUQHVIOSA-N
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Description

2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole is a complex organic compound with the molecular formula C13H10N4O4S2 It is known for its unique structural features, which include multiple hydroxyl and mercapto groups attached to a pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature regulation to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole involves its ability to interact with various molecular targets. The mercapto and hydroxyl groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole: Known for its unique combination of hydroxyl and mercapto groups.

    5,5’-Bis(4,6-dihydroxy-2-mercaptopyrimidine)pentamethine oxonole: Similar structure but with different substitution patterns.

    6-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl derivatives: Variations in the pyrimidine ring system.

Uniqueness

2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole stands out due to its specific arrangement of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring strong and selective interactions with metal ions and other electrophilic species.

Properties

Molecular Formula

C13H10N4O4S2

Molecular Weight

350.4 g/mol

IUPAC Name

5-[(2E,4E)-5-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H10N4O4S2/c18-8-6(9(19)15-12(22)14-8)4-2-1-3-5-7-10(20)16-13(23)17-11(7)21/h1-6H,(H2,14,15,18,19,22)(H2,16,17,20,21,23)/b3-1+,4-2+

InChI Key

LFYHUCUXVULCOB-ZPUQHVIOSA-N

Isomeric SMILES

C(=C/C=C1C(=O)NC(=S)NC1=O)\C=C\C2C(=O)NC(=S)NC2=O

Canonical SMILES

C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2C(=O)NC(=S)NC2=O

Origin of Product

United States

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